molecular formula C14H17Cl2N3O2S B12685907 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- CAS No. 178980-04-6

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12685907
CAS No.: 178980-04-6
M. Wt: 362.3 g/mol
InChI Key: SADXAPDPRGIKEK-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a methanamine group, and a sulfonyl group attached to a dichlorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the imidazole derivative is treated with sulfonyl chlorides in the presence of a base.

    Substitution with Dichlorophenyl Moiety: The final step involves the substitution reaction where the sulfonyl group is attached to the dichlorophenyl moiety under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context.

Comparison with Similar Compounds

    1H-Imidazole-2-methanamine derivatives: Compounds with similar imidazole and methanamine structures.

    Sulfonyl derivatives: Compounds with sulfonyl groups attached to aromatic rings.

    Dichlorophenyl derivatives: Compounds with dichlorophenyl moieties.

Comparison: 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity due to the presence of the sulfonyl and dichlorophenyl groups.

Properties

CAS No.

178980-04-6

Molecular Formula

C14H17Cl2N3O2S

Molecular Weight

362.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine

InChI

InChI=1S/C14H17Cl2N3O2S/c1-8(2)13-14(19(3)12(7-17)18-13)22(20,21)11-5-9(15)4-10(16)6-11/h4-6,8H,7,17H2,1-3H3

InChI Key

SADXAPDPRGIKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN)C)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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